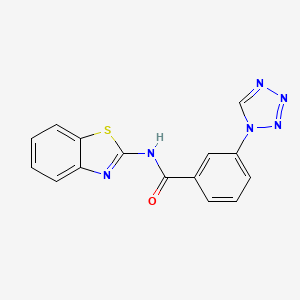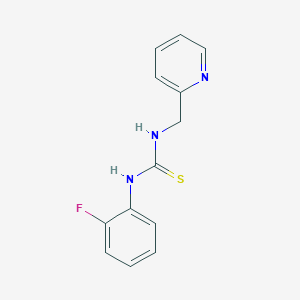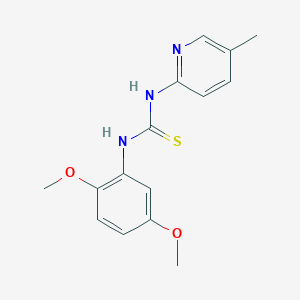![molecular formula C17H14N2O5 B5702934 ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)
ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMFA and is a member of the furanocoumarin family. The purpose of
作用機序
The mechanism of action of EMFA is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. For example, EMFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. EMFA has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Biochemical and Physiological Effects:
EMFA has been shown to have various biochemical and physiological effects in the body. For example, EMFA has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). EMFA has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, EMFA has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
One of the advantages of using EMFA in lab experiments is its high potency and specificity. EMFA has been shown to exhibit potent biological activity at low concentrations, which makes it an attractive compound for use in various assays. However, one of the limitations of using EMFA in lab experiments is its low solubility in aqueous solutions. This can make it difficult to prepare stock solutions and to perform certain assays.
将来の方向性
There are several future directions for research on EMFA. One direction is to further investigate its anti-cancer properties and to develop it as a potential anti-cancer drug. Another direction is to explore its potential as a plant growth regulator and pesticide. In addition, there is a need to develop more efficient synthesis methods for EMFA and to improve its solubility in aqueous solutions. Finally, there is a need to investigate the safety and toxicity of EMFA in vivo.
合成法
EMFA can be synthesized through the Knoevenagel condensation reaction of 2-methyl-5-nitrobenzaldehyde and ethyl cyanoacetate in the presence of a base. The reaction is carried out in ethanol at room temperature and the resulting product is purified through recrystallization.
科学的研究の応用
EMFA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, EMFA has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, EMFA has been used as a plant growth regulator and as a pesticide. In material science, EMFA has been used as a precursor for the synthesis of various organic compounds.
特性
IUPAC Name |
ethyl (E)-2-cyano-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-3-23-17(20)12(10-18)8-14-6-7-16(24-14)15-9-13(19(21)22)5-4-11(15)2/h4-9H,3H2,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIUBQNRLOMMSN-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-cyano-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5702867.png)


![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)

![3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5702901.png)


![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)

